

Fenestrel's Seco Analogue Structure: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fenestrel*

Cat. No.: *B1672499*

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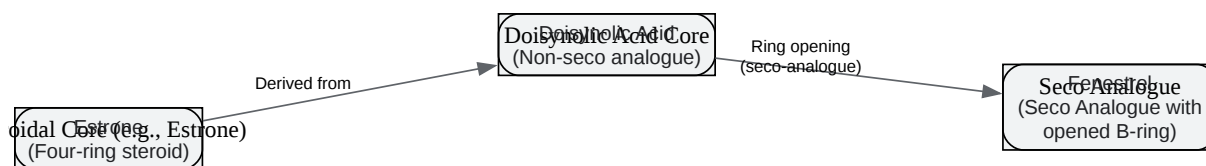
Abstract

Fenestrel, also known by its developmental code name ORF-3858, is a synthetic, nonsteroidal estrogen that was investigated in the 1960s for its potential as a postcoital contraceptive.^{[1][2]} As a seco analogue of doisylnolic acid, its unique chemical architecture offers insights into the structure-activity relationships of nonsteroidal estrogens.^{[1][3]} This technical guide provides a comprehensive overview of the seco analogue structure of **Fenestrel**, its mechanism of action as an estrogen receptor agonist, and the experimental methodologies used to characterize its biological activity. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this compound.

Core Structure and Seco Analogue Relationship

Fenestrel, with the chemical name 5-Ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylic acid, is a derivative of the cyclohexenecarboxylic acid series of estrogens.^[1] The term "seco analogue" refers to a compound in which one of the rings of a parent cyclic molecule has been opened. In the case of **Fenestrel**, it is a seco analogue of doisylnolic acid, meaning a bond in the B-ring of the steroidal-like structure of doisylnolic acid has been cleaved.^{[3][4]} This structural modification distinguishes **Fenestrel** from many other nonsteroidal estrogens and is crucial to its pharmacological profile.

To visualize this structural relationship, the following diagram illustrates the parent steroid, a hypothetical non-seco analogue, and the seco-analogue structure of **Fenestrel**.



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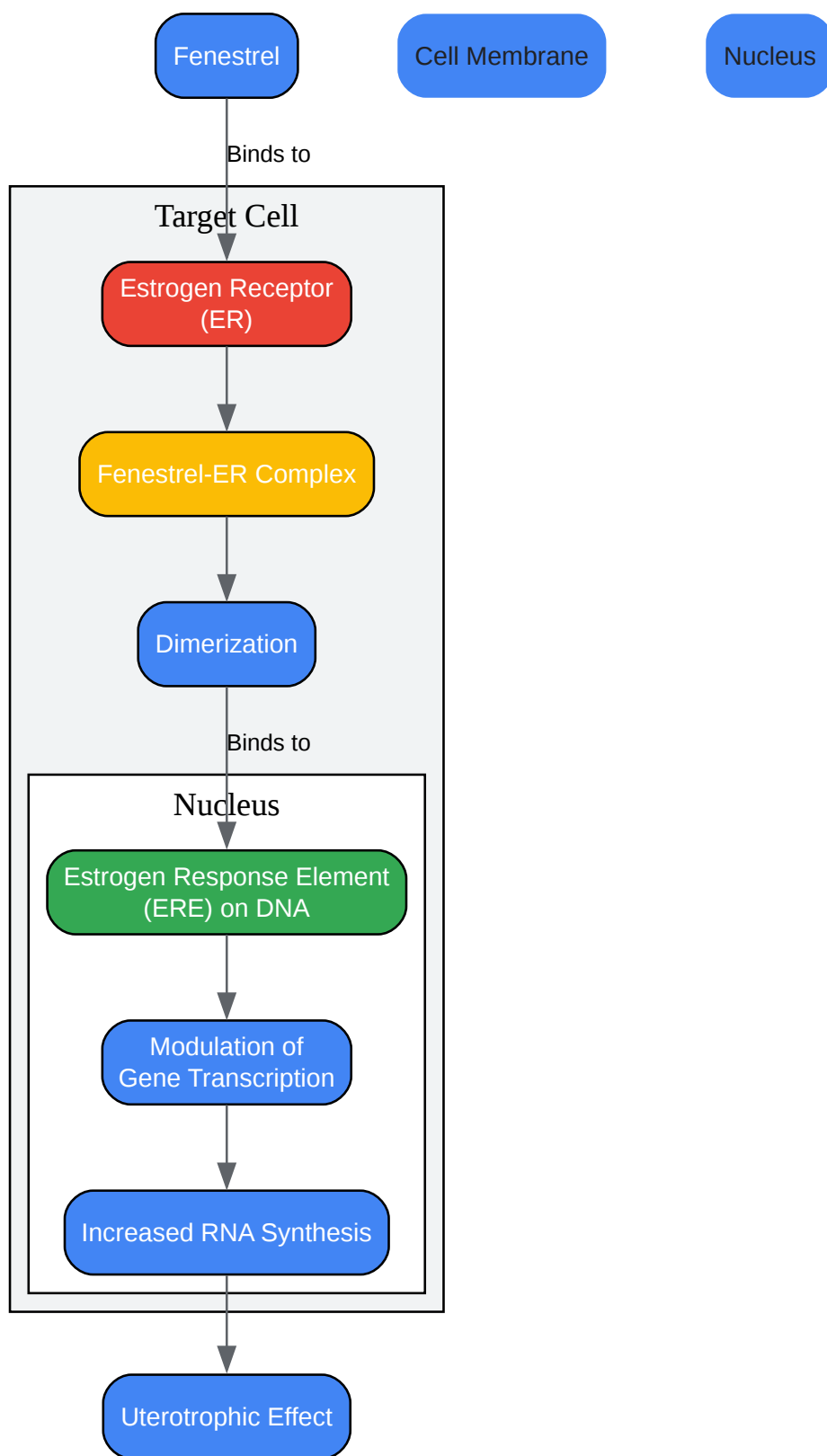
Caption: Structural relationship of **Fenestrel** to its parent compounds.

Mechanism of Action: Estrogenic Activity

Fenestrel exerts its biological effects primarily through its action as an agonist of the estrogen receptors (ERs). Like other estrogenic compounds, both steroidal and nonsteroidal, **Fenestrel** binds to these receptors, initiating a cascade of molecular events that lead to changes in gene expression in target tissues.

One of the key downstream effects of **Fenestrel**'s interaction with estrogen receptors is the stimulation of uterine RNA synthesis.^{[5][6][7]} This increase in RNA synthesis is a hallmark of estrogenic action and is directly related to the uterotrophic effect, an increase in the weight of the uterus, which is a common bioassay for estrogenic potency.

The generalized signaling pathway for **Fenestrel**'s estrogenic action is depicted below. Upon entering a target cell, **Fenestrel** binds to the estrogen receptor in the cytoplasm or nucleus. This binding event causes a conformational change in the receptor, leading to its dimerization and translocation to the nucleus if it was not already there. The activated receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.



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Caption: Generalized signaling pathway of **Fenestrel**'s estrogenic action.

Quantitative Data

While detailed quantitative data from the original studies on **Fenestrel** are not readily available in modern databases, historical literature indicates its potency was evaluated relative to other estrogens in uterotrophic assays. For the purpose of this guide, the following table structure is provided as a template for summarizing such data when it becomes available from primary literature sources.

Parameter	Fenestrel (ORF-3858)	Reference Compound (e.g., Estradiol)	Reference
Estrogen Receptor Binding Affinity (e.g., IC50, Ki)	Data not available	Data not available	
Uterotrophic Potency (e.g., ED50)	Data not available	Data not available	
Stimulation of Uterine RNA Synthesis (e.g., Fold Increase)	Data not available	Data not available	[5] [6] [7]

Experimental Protocols

The biological activity of **Fenestrel** was primarily characterized using in vivo and in vitro assays for estrogenicity. The following are generalized protocols for the key experiments cited in the literature.

Uterotrophic Bioassay

The uterotrophic assay is a standard in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Objective: To determine the estrogenic potency of **Fenestrel**.

Animal Model: Immature or ovariectomized female rats or mice.

Methodology:

- **Animal Preparation:** Immature female rodents of a specific age or ovariectomized adults are allowed to acclimatize.
- **Dosing:** Animals are divided into groups and administered varying doses of **Fenestrel** (and a reference estrogen like estradiol) or a vehicle control, typically via oral gavage or subcutaneous injection, for a set number of consecutive days.
- **Endpoint Measurement:** On the day after the final dose, the animals are euthanized, and their uteri are excised, trimmed of fat and connective tissue, and weighed.
- **Data Analysis:** The uterine weight is normalized to the animal's body weight. Dose-response curves are generated to determine the effective dose (e.g., ED50) that produces a half-maximal uterotrophic response.



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Caption: Workflow for the uterotrophic bioassay.

In Vitro Estrogen Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

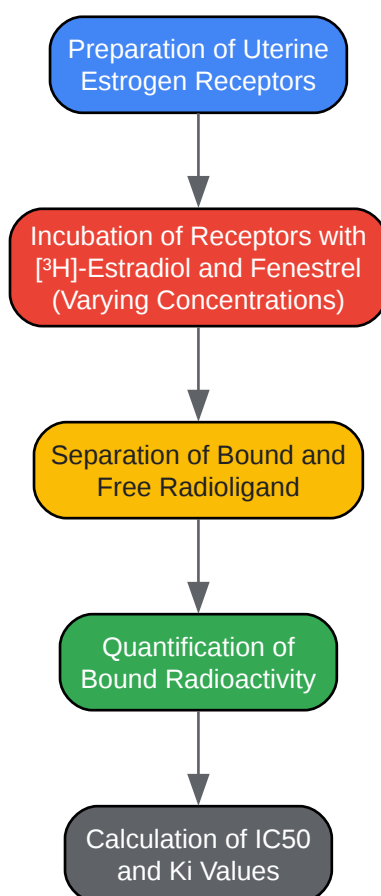
Objective: To determine the binding affinity of **Fenestrel** for the estrogen receptor.

Methodology:

- **Receptor Preparation:** Estrogen receptors are typically isolated from the uterine tissue of ovariectomized rodents.
- **Competitive Binding:** A constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) is incubated with the receptor preparation in the presence of varying concentrations of

Fenestrel.

- Separation: Bound and free radioligand are separated.
- Quantification: The amount of bound radioactivity is measured.
- Data Analysis: The data are used to calculate the concentration of **Fenestrel** that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the binding affinity (K_i) can be determined.



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Caption: Workflow for the in vitro estrogen receptor binding assay.

Conclusion

Fenestrel represents an interesting chapter in the history of nonsteroidal estrogen development. Its identity as a seco analogue of doisyngolic acid highlights a key strategy in

medicinal chemistry—the modification of a parent structure to alter its pharmacological properties. While it was never commercialized, the study of **Fenestrel** contributed to the understanding of the structural requirements for estrogenic activity and the mechanisms of postcoital contraception. The experimental frameworks detailed in this guide provide a basis for the continued investigation and characterization of novel endocrine-active compounds.

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